

Application Notes and Protocols for Sandoz 58-035 in Cell Culture

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sandoz 58-035 is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] By inhibiting ACAT, **Sandoz 58-035** effectively blocks this process, leading to an accumulation of free cholesterol within the cell and preventing the formation of cholesteryl esters.[3][4] This property makes it a valuable tool for studying cholesterol metabolism, lipid droplet dynamics, and the cellular processes influenced by cholesterol homeostasis.[5] These application notes provide detailed protocols for the use of **Sandoz 58-035** in cell culture experiments, including its effects on cell viability, migration, and signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Sandoz 58-035** observed in various cell culture experiments.

Table 1: IC50 Values of **Sandoz 58-035** in Prostate Cancer Cells

Cell Line	IC50 (µM)	Assay	Reference
PC-3	17.2	Cell Viability Assay	[6]

Table 2: Effects of **Sandoz 58-035** on Cholesterol Dynamics in Human Monocyte-Derived Macrophages (HMMs)

Cells were incubated with acetylated LDL (acLDL; 500 µg/mL) for 48 hours in the presence or absence of **Sandoz 58-035** (2 µg/mL).

Parameter	acLDL Alone (µg/mg cell protein)	acLDL + Sandoz 58-035 (µg/mg cell protein)	% Change	Reference
Total Cholesterol	112.7 ± 4	81.8 ± 4	-27.4%	[7]
Esterified Cholesterol	Not specified	Not specified	-55% (p<0.00002)	[7]
Unesterified Cholesterol	Not specified	Not specified	+11% (p<0.04)	[7]

Table 3: Inhibition of Cholesterol Esterification

Cell Type	Inhibition of Cholesterol Esterification	Reference
Arterial Smooth Muscle Cells	>95%	[2]
Swine Granulosa Cells	>98% (hormonally stimulated)	[1]

Experimental Protocols

1. General Guidelines for Preparing **Sandoz 58-035** Stock Solution

- Solubility: **Sandoz 58-035** is soluble in DMSO (e.g., 16 mg/mL). It is insoluble in water.

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of **Sandoz 58-035** (MW: 465.79 g/mol) in 1 mL of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage:
 - Store the powder at 2-8°C.[2]
 - Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

2. Protocol for Cell Viability Assay (Based on Prostate Cancer Cell Studies)

This protocol is designed to assess the effect of **Sandoz 58-035** on the viability of cancer cells.

- Materials:
 - PC-3 cells (or other cancer cell line of interest)
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - **Sandoz 58-035** stock solution (in DMSO)
 - 96-well plates
 - Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
 - Plate reader
- Procedure:
 - Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of **Sandoz 58-035** in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).

- Replace the medium in the wells with the medium containing the different concentrations of **Sandoz 58-035**.
- Incubate the plate for the desired period (e.g., 48-72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[\[6\]](#)

3. Protocol for Transwell Migration and Invasion Assay

This protocol assesses the impact of **Sandoz 58-035** on the migratory and invasive capabilities of cancer cells.

- Materials:
 - PC-3 cells (or other motile cell line)
 - Transwell inserts (8 μ m pore size) for 24-well plates
 - Matrigel (for invasion assay)
 - Serum-free medium
 - Complete medium with a chemoattractant (e.g., 10% FBS)
 - **Sandoz 58-035** stock solution
 - Cotton swabs
 - Crystal violet staining solution
- Procedure:

- For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
- Starve the cells in serum-free medium for 12-24 hours.
- Resuspend the starved cells in serum-free medium containing the desired concentration of **Sandoz 58-035** or vehicle control.
- Add 5×10^4 to 1×10^5 cells to the upper chamber of the transwell insert.
- Fill the lower chamber with complete medium containing a chemoattractant.
- Incubate for 24-48 hours.
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of migrated cells in several random fields under a microscope.
- Compare the number of migrated cells between the **Sandoz 58-035**-treated and control groups.[6]

4. Protocol for Cholesterol Efflux Assay

This protocol is used to measure the capacity of cells to efflux cholesterol to an acceptor, a process that can be influenced by the intracellular free cholesterol pool modulated by **Sandoz 58-035**.

- Materials:
 - J774 macrophage cells (or other suitable cell line)
 - DMEM/F-12 medium
 - BODIPY-cholesterol

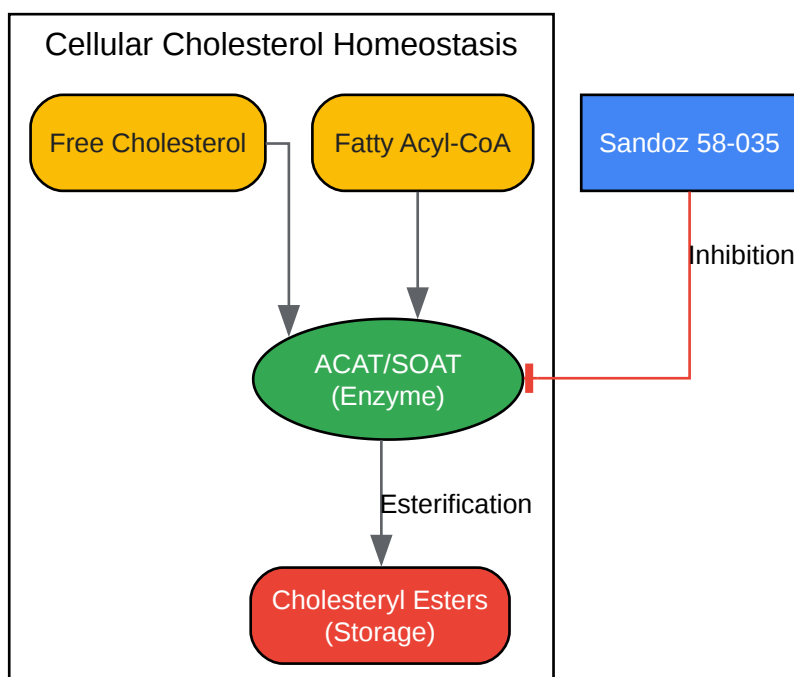
- **Sandoz 58-035**
- Cholesterol acceptor (e.g., Apolipoprotein A1 (ApoA1) or HDL)
- RIPA lysis buffer
- 96-well black fluorescence plate
- Fluorescence plate reader
- Procedure:
 - Cell Plating: Seed J774 cells in a 96-well plate and grow to confluence.
 - Cholesterol Loading:
 - Prepare a loading medium containing DMEM/F-12, BODIPY-cholesterol, and **Sandoz 58-035** (e.g., 2 µg/mL).[8] The inclusion of **Sandoz 58-035** prevents the esterification of the fluorescent cholesterol analog.
 - Aspirate the culture medium and add the loading medium to the cells.
 - Incubate for a defined period (e.g., 6 hours) to allow for cholesterol uptake.
 - Equilibration:
 - Remove the loading medium and rinse the cells twice with fresh medium containing **Sandoz 58-035**.
 - Add an equilibration medium (e.g., DMEM/F-12 with 0.2% BSA and **Sandoz 58-035**) and incubate overnight (approximately 16 hours).[8][9]
 - Efflux:
 - Remove the equilibration medium and add fresh medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA1) and **Sandoz 58-035**.
 - Incubate for a specified time (e.g., 4-8 hours).

- Measurement:
 - Transfer the medium from each well to a 96-well black fluorescence plate.
 - Lyse the cells in the original plate with RIPA buffer.
 - Measure the fluorescence of the BODIPY-cholesterol in the medium and the cell lysate using a plate reader (excitation ~482 nm, emission ~515 nm).[8]
- Calculation: Calculate the percentage of cholesterol efflux as $(\text{fluorescence in medium} / (\text{fluorescence in medium} + \text{fluorescence in cell lysate})) \times 100$.

Signaling Pathways and Experimental Workflows

Sandoz 58-035 Mechanism of Action and Downstream Effects

Sandoz 58-035 directly inhibits the ACAT enzyme, preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can trigger several downstream signaling events.

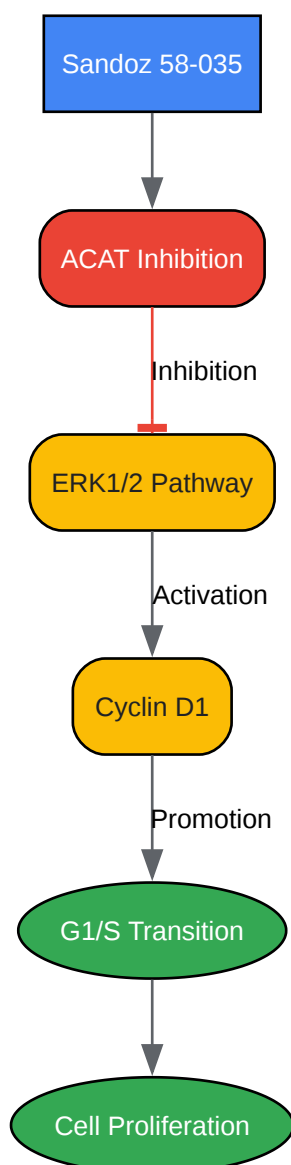


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Caption: Mechanism of **Sandoz 58-035** as an ACAT inhibitor.

ERK1/2 Signaling Pathway Modulation

In vascular smooth muscle cells (VSMCs), the inhibition of cholesterol esterification by **Sandoz 58-035** has been shown to suppress serum-induced DNA synthesis. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway, leading to a downregulation of Cyclin D1 and an arrest of the cell cycle in the G1 phase.[10]

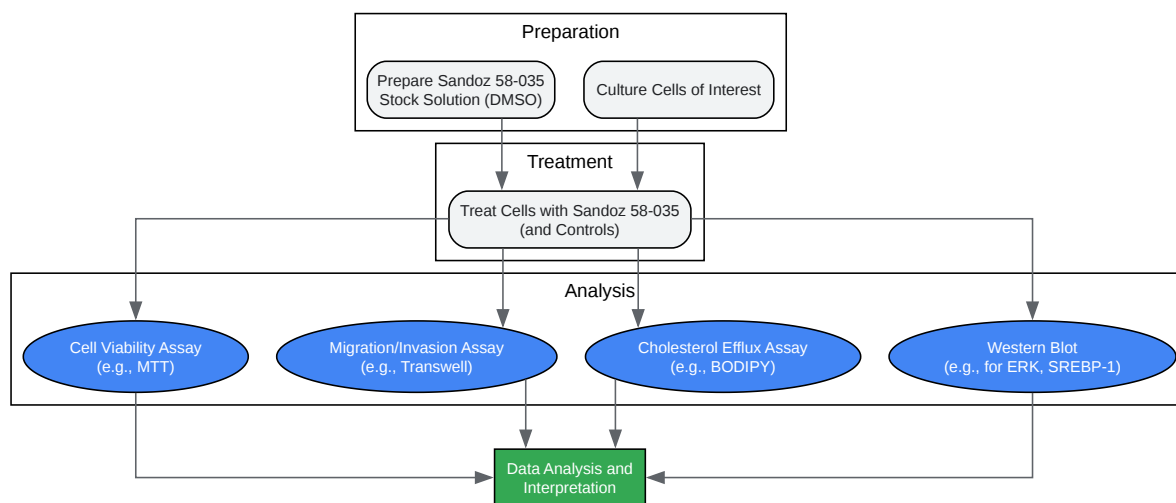


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Caption: **Sandoz 58-035** inhibits the ERK1/2 pathway in VSMCs.

Experimental Workflow for Assessing **Sandoz 58-035** Effects

The following diagram outlines a general workflow for investigating the cellular effects of **Sandoz 58-035**.



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Caption: General workflow for cell-based **Sandoz 58-035** experiments.

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